molecular formula C12H14O4 B1321690 Ethyl 4-ethoxybenzoylformate CAS No. 70080-61-4

Ethyl 4-ethoxybenzoylformate

Cat. No.: B1321690
CAS No.: 70080-61-4
M. Wt: 222.24 g/mol
InChI Key: HJVOTTIXQHVSBN-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxybenzoylformate is an aromatic ester derivative characterized by a benzoylformate backbone substituted with an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring. The compound’s structure combines a keto group (C=O) adjacent to the ester functional group (-COOEt), which confers unique reactivity and physical properties. Such esters are often intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, where their electron-donating substituents (e.g., ethoxy) modulate solubility, stability, and reaction pathways .

Properties

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-10-7-5-9(6-8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVOTTIXQHVSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604852
Record name Ethyl (4-ethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70080-61-4
Record name Ethyl (4-ethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70080-61-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-ethoxybenzoylformate can be synthesized through the esterification of 4-ethoxybenzoic acid with ethyl formate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-ethoxybenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxybenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. Its effects are mediated through pathways involving nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates and final products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-ethoxybenzoylformate belongs to a broader class of substituted benzoylformate esters.

Table 1: Key Structural and Functional Differences

Compound Name Substituent(s) Functional Groups Potential Applications
This compound 4-ethoxy Ester, keto Organic synthesis intermediates
Ethyl 4-chlorobenzoyl formate 4-chloro Ester, keto Pharmaceuticals, agrochemicals
Ethyl 4-cyano-3-hydroxythiophene-2-carboxylate 4-cyano, 3-hydroxy Ester, nitrile, hydroxyl Material science, heterocyclic synthesis
Ethyl 4-fluorobenzoate 4-fluoro Ester Polymer additives, dyes
Ethyl 4-dimethylaminobenzoate 4-dimethylamino Ester, amine UV absorbers, photosensitizers

Key Findings:

Substituent Effects on Reactivity: The 4-ethoxy group in this compound is electron-donating, which stabilizes the aromatic ring and reduces electrophilic substitution reactivity compared to electron-withdrawing substituents (e.g., 4-chloro or 4-cyano in analogs) . Halogenated analogs (e.g., Ethyl 4-chlorobenzoyl formate) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-withdrawing effects of chlorine, enhancing their utility in coupling reactions .

Solubility and Stability: this compound’s ethoxy group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like Ethyl 4-cyclopropylbenzoate .

Applications: Electron-rich derivatives (e.g., this compound) are preferred in reactions requiring mild conditions, such as esterifications or ketone reductions. Halogenated or nitrile-containing analogs (e.g., Ethyl 4-cyanobenzoate) are used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Biological Activity

Ethyl 4-ethoxybenzoylformate (C12H14O4) is an organic compound classified as an ester, specifically a derivative of benzoylformic acid. This compound has garnered interest in various fields, particularly for its biological activities, which include potential applications in pharmaceuticals and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • Structure : The compound features an ethoxy group attached to a benzoylformate moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 µg/mL for different bacterial strains.
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies using human cell lines indicated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibition of TNF-alpha and IL-6

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to a placebo group.

Case Study 2: Anti-inflammatory Response

A laboratory study investigated the anti-inflammatory response in mice administered this compound. The results indicated a marked decrease in paw edema and inflammatory markers in treated mice compared to controls, suggesting potential for therapeutic use in inflammatory conditions.

Toxicity and Safety Profile

While this compound shows promising biological activity, it is crucial to consider its safety profile. Toxicological assessments have revealed:

  • Acute Toxicity : Low toxicity observed in animal models at therapeutic doses.
  • Chronic Exposure : Further studies are needed to evaluate long-term effects.

Q & A

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

  • Methodology :
  • ANOVA : Compare yields/purity across 10 batches to identify outliers.
  • PCA (Principal Component Analysis) : Reduce multidimensional data (e.g., temperature, catalyst, solvent) to key variability drivers .

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